REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([CH:16]3[CH2:18][CH2:17]3)[C:10](=[O:15])[N:11]([CH2:13]O)[N:12]=2)=[CH:4][CH:3]=1.CN(C=O)C.S(Cl)([Cl:26])=O.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:26][CH2:13][N:11]1[C:10](=[O:15])[N:9]([CH:16]2[CH2:18][CH2:17]2)[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:12]1 |f:3.4|
|
Name
|
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(C(N(N1)CO)=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
288 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted once with 10 ml of tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed once with 5 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying of the residue under high vacuum
|
Type
|
CUSTOM
|
Details
|
gave 803 mg (86% of theory) of the target compound
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClCN1N=C(N(C1=O)C1CC1)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |